molecular formula C10H11BrO2 B1377988 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane CAS No. 1363382-09-5

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane

Cat. No. B1377988
CAS RN: 1363382-09-5
M. Wt: 243.1 g/mol
InChI Key: IMAAKSOJJXIZMC-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane (3BHMO) is a synthetic compound with a variety of applications in scientific research. It is used in organic synthesis, as a reagent for the protection of alcohols and amines, and as a building block for the synthesis of more complex compounds. 3BHMO is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Synthesis of New Materials and Polymers

Oxetane compounds, including derivatives similar to "3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane," are utilized in the synthesis of novel materials with potential applications in coatings, adhesives, and composites. For instance, derivatives of 3-ethyl-3-(hydroxymethyl)oxetane have been prepared for use in cationic UV-curable formulations, showcasing their utility as reactive diluents or binders in several applications (Annby, Ek, & Rehnberg, 2001). Similarly, the synthesis of oxetane monomers based on the explosive LLM-116 illustrates the development of energetic oxetanes with improved performance and insensitivity, highlighting the potential for these compounds in energetic material applications (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

Pharmaceutical and Biomedical Applications

Oxetane compounds have also found applications in the pharmaceutical and biomedical fields. For example, the synthesis and characterization of oxetane derivatives for preparing cross-linked polyoxetane resins demonstrate the potential of these materials in drug delivery and biomedical engineering (Motoi, Suda, Shimamura, Nagahara, Takei, & Kanoh, 1988). Moreover, the development of oxetane cis- and trans β-amino-acid scaffolds from d-xylose for the synthesis of methyl and hydroxymethyl analogues of the antibiotic oxetin underscores the role of oxetane derivatives in antibiotic development (Jenkinson, Harris, & Fleet, 2004).

Advanced Energetic Materials

The exploration of oxetane derivatives in the creation of advanced energetic materials is a notable application. The synthesis of 3,3-disubstituted oxetane derivatives from 3-bromomethyl-3-hydroxymethyloxetane for energetic applications reveals the compound's importance as a precursor for synthesizing oxetane derivatives with significant energetic properties (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

properties

IUPAC Name

[3-(3-bromophenyl)oxetan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAAKSOJJXIZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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